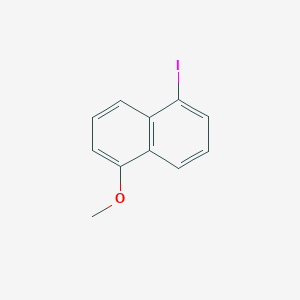

1-Iodo-5-methoxynaphthalene

Beschreibung

Significance of Halogenated Naphthalenes in Organic Chemistry

Halogenated naphthalenes are a class of compounds that have found extensive use as versatile intermediates in organic synthesis. nih.gov Their importance has grown significantly with the advancement of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov The carbon-halogen bond in these compounds, particularly the carbon-iodine bond, is readily activated by catalysts (e.g., palladium complexes), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity makes halogenated naphthalenes crucial building blocks for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials with specific electronic and optical properties. acs.org The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives, including halogenated variants, remains an active area of research. nih.govacs.org Furthermore, recent studies on perfluorohalogenated naphthalenes are exploring novel types of intermolecular interactions, such as σ-hole and π-hole bonding, which could lead to applications in crystal engineering and materials science. chemrxiv.orgrsc.org

Overview of Methoxy-substituted Naphthalene Derivatives

Methoxy-substituted naphthalenes are another important class of naphthalene derivatives where one or more hydrogen atoms are replaced by a methoxy (B1213986) group (-OCH₃). The methoxy group is an electron-donating group, which influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring. acs.org

These compounds are valuable precursors in the synthesis of a wide range of products. For instance, they are used as intermediates in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and fragrances. The position of the methoxy group can significantly affect the compound's properties and reactivity. For example, the photo-addition reactions of methoxynaphthalenes with ethylenes are influenced by the location of the methoxy substituent. cdnsciencepub.com Research has also explored the synthesis of various methoxy-substituted naphthalene derivatives for potential applications as antioxidants and in the creation of biologically active molecules. scielo.bracs.org The preparation of these derivatives often involves nucleophilic substitution reactions on brominated naphthalenes or direct functionalization. researchgate.net

Research Landscape of 1-Iodo-5-methoxynaphthalene: Current Status and Future Directions

The research specifically focused on this compound is not as extensive as that for some of its isomers. However, its chemical structure suggests significant potential that aligns with current research trends.

Current Status: this compound is primarily recognized as a synthetic intermediate or a building block for more complex structures. lookchem.com Its synthesis would typically be achieved through the direct iodination of 1-methoxynaphthalene (B125815). acs.orgevitachem.com One notable finding is its reported affinity for the estrogen receptor, suggesting it could be a useful tool for studying the effects of this receptor in the context of breast cancer research. cymitquimica.com It has been shown to act as an agonist and may induce cell death in breast cancer cells by binding to these receptors. cymitquimica.com The compound is commercially available from various suppliers for laboratory use. cymitquimica.comsynchem.de

Future Directions: The future research utility of this compound is likely to expand in two main areas: synthetic chemistry and medicinal chemistry.

Advanced Synthetic Applications: The presence of the iodo group makes it an ideal substrate for a variety of cross-coupling reactions. Future research will likely involve using this compound to synthesize novel, highly substituted naphthalene derivatives. These reactions could be used to create new materials, such as organic light-emitting diodes (OLEDs) or liquid crystals, where the rigid naphthalene core is desirable.

Medicinal Chemistry and Chemical Biology: Building upon the initial finding of its interaction with the estrogen receptor, further investigations could explore its potential as a lead compound for developing new therapeutic agents. cymitquimica.com Its structure could be systematically modified to optimize binding affinity, selectivity, and biological activity. Its use as a chemical probe to investigate the structure and function of the estrogen receptor is another promising avenue.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-methoxynaphthalene |

| 1-iodo-2-methoxynaphthalene (B1296216) |

| 1-iodo-3-methoxynaphthalene |

| 1-iodo-4-methoxynaphthalene |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61735-51-1 |

|---|---|

Molekularformel |

C11H9IO |

Molekulargewicht |

284.09 g/mol |

IUPAC-Name |

1-iodo-5-methoxynaphthalene |

InChI |

InChI=1S/C11H9IO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 |

InChI-Schlüssel |

GAZQMUKEDAIOMN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC=C2I |

Kanonische SMILES |

COC1=CC=CC2=C1C=CC=C2I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Iodo 5 Methoxynaphthalene and Its Precursors

Classical Approaches to Aryl Iodide Synthesis

Traditional methods for the synthesis of aryl iodides, including 1-iodo-5-methoxynaphthalene, have relied on well-established reactions that are often effective but may require harsh conditions or stoichiometric reagents.

Electrophilic Iodination Strategies for Naphthalene (B1677914) Systems

Electrophilic aromatic substitution is a fundamental method for introducing a halogen to an aromatic ring. In the case of naphthalene systems like 5-methoxynaphthalene, the electron-donating nature of the methoxy (B1213986) group activates the ring towards electrophilic attack. The directing effect of the methoxy group generally favors substitution at the ortho and para positions.

A common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. mdma.ch For instance, the iodination of methoxynaphthalenes can be achieved using reagents like N-iodosuccinimide (NIS) or a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of an acid. mdma.chacs.org Studies have shown that the reaction of 1-methoxynaphthalene (B125815) with N-iodo sulfoximines in acetic acid can yield the 4-iodo derivative. acs.org Similarly, iodination of 2-methoxynaphthalene (B124790) has been shown to produce the 1-iodo derivative in high yield. mdma.ch The regioselectivity of these reactions can be influenced by the specific reagents and reaction conditions employed. worktribe.com For example, using a combination of iodine and silver sulfate (B86663) can lead to the iodination of methoxy-substituted naphthalenes. worktribe.com Another effective system for the iodination of electron-rich aromatic compounds is the use of potassium iodide and iodate in an acidic medium. mdma.ch

More environmentally friendly methods have also been explored, such as the use of hydrogen peroxide as an oxidant in the presence of an alkali metal halide within a micellar aqueous medium. scirp.org This approach has been successfully applied to the halogenation of various naphthol derivatives. scirp.org

Sandmeyer-Type Reactions for Introducing Iodine Substituents

The Sandmeyer reaction provides a versatile method for the introduction of an iodo group onto an aromatic ring by the transformation of a primary aromatic amine. lscollege.ac.inbyjus.com This two-step process first involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mnstate.edumasterorganicchemistry.com In the second step, the diazonium group is displaced by an iodide, typically by treatment with a solution of potassium iodide. organic-chemistry.org

For the synthesis of this compound, the precursor would be 5-methoxy-1-naphthylamine. This amine is converted to the corresponding diazonium salt, which is then treated with potassium iodide to yield the desired product. While the classical Sandmeyer reaction often utilizes copper(I) salts as catalysts for the introduction of chloride, bromide, or cyanide groups, the iodination step typically does not require a catalyst. lscollege.ac.inorganic-chemistry.org This is because the iodide ion itself is a sufficiently strong nucleophile to effect the displacement of the diazonium group. organic-chemistry.org

Mercuration-Demercuration Routes to Iodoarenes

The mercuration-demercuration reaction is another classical method for the functionalization of aromatic compounds, which can be adapted for the synthesis of iodoarenes. researchgate.net This pathway involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a mercury-containing group, typically using mercury(II) acetate (B1210297) or mercury(II) trifluoroacetate. libretexts.orglibretexts.orgmasterorganicchemistry.com The resulting organomercury compound can then undergo demercuration with an iodine source to replace the mercury group with an iodine atom.

In the context of synthesizing this compound, the precursor 5-methoxynaphthalene would first be reacted with a mercury(II) salt. The regioselectivity of the mercuration step is influenced by the electronic and steric properties of the substrate. The subsequent treatment of the resulting organomercury intermediate with molecular iodine would then yield this compound. This method avoids the use of strong acids and can prevent the carbocation rearrangements sometimes observed in other electrophilic substitution reactions. libretexts.orglibretexts.org

Modern Catalytic Syntheses of this compound

Contemporary synthetic chemistry has seen a shift towards the use of catalytic methods, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Iodination Pathways

Palladium catalysis has become a powerful tool for the formation of carbon-halogen bonds. Palladium(II)-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for various aromatic compounds. nih.gov These reactions often employ a directing group on the substrate to guide the iodination to a specific position. For substrates like N-aryl amides, the amide group can direct the palladium catalyst to functionalize the ortho C-H bond. While direct examples for this compound are not prevalent, the principles can be applied. For instance, a precursor with a suitable directing group at the 1-position of 5-methoxynaphthalene could be used to facilitate palladium-catalyzed iodination.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another important transformation in which iodoarenes like this compound could be valuable starting materials for further elaboration. cdnsciencepub.com Hypervalent iodine reagents are also frequently used in palladium-catalyzed reactions, often acting as oxidants to facilitate the catalytic cycle. nih.govscholaris.ca

Copper-Mediated Iodination Techniques

Copper-catalyzed or mediated reactions have a long history in organic synthesis, with the Ullmann reaction being a classic example. nih.gov Modern advancements have led to the development of milder and more efficient copper-mediated iodination methods. These reactions can involve the cross-coupling of an aryl halide with an iodide source or the direct C-H iodination of an arene.

For example, copper-catalyzed cross-coupling reactions can be used to form biaryl compounds from aryl iodides. nih.gov In the synthesis of this compound, a copper catalyst could potentially be used to facilitate the iodination of a 5-methoxynaphthalene precursor. Copper(I) iodide is a common reagent and catalyst in these transformations. acs.org Research has demonstrated the use of copper catalysts in conjunction with ligands like phenanthroline for the cross-coupling of aromatic compounds. nih.gov Furthermore, copper-catalyzed cyanation of aryl iodides highlights the utility of copper in activating the C-I bond for further transformations. researchgate.net

Summary of Synthetic Approaches

The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and limitations. The table below summarizes the key features of the discussed synthetic pathways.

| Synthetic Methodology | Precursor | Key Reagents | General Conditions |

| Electrophilic Iodination | 5-Methoxynaphthalene | I₂, Oxidizing Agent (e.g., H₂O₂, KIO₃) or Lewis Acid | Varies, can be acidic or neutral |

| Sandmeyer-Type Reaction | 5-Methoxy-1-naphthylamine | 1. NaNO₂, H⁺2. KI | Diazotization at low temp., then iodination |

| Mercuration-Demercuration | 5-Methoxynaphthalene | 1. Hg(OAc)₂2. I₂ | Two-step process, avoids strong acids |

| Palladium-Catalyzed Iodination | 5-Methoxynaphthalene derivative with directing group | Pd(OAc)₂, I₂ | Requires a directing group for regioselectivity |

| Copper-Mediated Iodination | 5-Methoxynaphthalene or derivative | CuI, Ligand (optional), Iodide Source | Varies, often involves heating |

Direct C-H Iodination Methods

Direct C-H iodination represents an efficient strategy for synthesizing aryl iodides by avoiding the need for pre-functionalized starting materials. This approach is advantageous due to its atom economy and reduced synthetic steps. Various reagents and catalytic systems have been developed for the direct iodination of arenes, including naphthalene derivatives.

Common methods involve the use of N-iodosuccinimide (NIS), often in conjunction with a catalyst or an acid. For instance, NIS in acetonitrile (B52724) has been shown to be an effective system for the regiospecific iodination of methoxy-substituted naphthalenes. mdma.ch The reaction conditions, such as temperature and solvent, play a crucial role in the outcome. Reactions with highly activated substrates like dimethoxybenzenes can proceed at room temperature, while less activated systems such as 1-methoxynaphthalene often require refluxing acetonitrile to achieve good yields. mdma.ch

Another powerful approach involves the in-situ generation of a more potent electrophilic iodine species. A system comprising potassium iodide (KI) as the iodine source and Oxone® (potassium peroxymonosulfate) as an oxidant provides a highly efficient and mild method for the regioselective oxyiodination of aromatic compounds. erowid.orgmdma.ch This method is believed to proceed through the formation of hypoiodous acid, a highly reactive electrophile. mdma.ch The use of an inexpensive iodine source like KI and a safe, solid oxidant makes this method practical and scalable. erowid.org

Palladium-catalyzed C-H iodination has also emerged as a sophisticated technique that can offer unique regioselectivity, often governed by steric factors rather than electronic effects. nih.gov This method can provide access to isomers that are difficult to obtain through classical electrophilic aromatic substitution. nih.gov

The table below summarizes various direct C-H iodination methods applicable to naphthalene systems.

| Reagent/System | Substrate Example | Product(s) | Key Features |

| N-Iodosuccinimide (NIS) in Acetonitrile | 1-Methoxynaphthalene | 4-Iodo-1-methoxynaphthalene | Good yields, regioselective for the para position. mdma.ch |

| NIS / Silver(I) salt (e.g., AgNO₃) | 1-Methoxynaphthalene | 4-Iodo-1-methoxynaphthalene | Catalytic activation of NIS, mild conditions. acs.org |

| Potassium Iodide (KI) / Oxone® in Methanol | 2-Methoxynaphthalene | 1-Iodo-2-methoxynaphthalene (B1296216) | High efficiency, mild conditions, para-selective. erowid.orgmdma.ch |

| N-Iodo-S-phenyl-S-methyl sulfoximine (B86345) / Acetic Acid | 1-Methoxynaphthalene | 4-Iodo-1-methoxynaphthalene | High yield (97%) under mild conditions. acs.orgnih.gov |

| Pd(OAc)₂ / Ligand | Naphthalene | 1-Iodonaphthalene | Sterically controlled, complementary to electrophilic methods. nih.gov |

Regioselective Synthesis of this compound Isomers

The synthesis of a specific isomer such as this compound requires precise control over the reaction's regiochemistry. The substitution pattern of polysubstituted naphthalenes is often difficult to control via conventional electrophilic substitution due to the complex interplay of directing effects. researchgate.net

Control of Iodination Position on the Naphthalene Core

The position of iodination on a substituted naphthalene ring is primarily dictated by the electronic and steric properties of the existing substituents. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution.

In the case of 1-methoxynaphthalene, the methoxy group strongly activates the C2 (ortho) and C4 (para) positions. The C5 and C7 positions are also activated, but to a lesser extent. Due to steric hindrance from the adjacent fused ring, the C4 position is generally the most favored site for electrophilic attack. Numerous studies confirm that the direct iodination of 1-methoxynaphthalene overwhelmingly yields 4-iodo-1-methoxynaphthalene. mdma.chacs.orgacs.org For example, reaction with NIS in acetonitrile or catalyzed by a silver salt leads to the 4-iodo product. mdma.chacs.org

Similarly, for 2-methoxynaphthalene, the C1 position is the most activated and sterically accessible position, leading to the formation of 1-iodo-2-methoxynaphthalene as the major product under various iodination conditions. erowid.orgacs.org

To synthesize this compound, direct iodination of 1-methoxynaphthalene is not a viable route. Instead, the synthesis must rely on strategies that override the inherent directing effect of the methoxy group or start from a precursor where the desired substitution pattern is already established. Such strategies could include:

Directed Ortho-Metalation: Using a directing group to facilitate lithiation or metallation at the C8 position of a 1-substituted naphthalene, followed by quenching with an iodine source.

Synthesis from Pre-functionalized Precursors: A common approach is to start with a compound like 5-amino-1-methoxynaphthalene (5-methoxy-1-naphthylamine). The amino group can then be converted to a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction to install the iodine at the C5 position.

Blocking Groups: Temporarily blocking the more reactive positions (e.g., C4) to force iodination at a less favored site, although this can add several steps to the synthesis.

The following table summarizes the regiochemical outcomes of iodinating methoxynaphthalenes.

| Substrate | Iodination Reagent/Conditions | Major Product | Rationale |

| 1-Methoxynaphthalene | NIS, CH₃CN, reflux | 4-Iodo-1-methoxynaphthalene | Electronic activation at C4 (para) is favored over the sterically hindered C2 (ortho) position. mdma.ch |

| 1-Methoxynaphthalene | NIS, AgNO₃, 36°C | 4-Iodo-1-methoxynaphthalene | Catalytic method also favors the electronically activated and accessible C4 position. acs.org |

| 2-Methoxynaphthalene | KI, Oxone®, RT | 1-Iodo-2-methoxynaphthalene | C1 is the most activated and sterically accessible position for electrophilic attack. erowid.orgmdma.ch |

| 1-Bromo-5-methoxynaphthalene | NaI, CuI, DMEDA, 140 °C | This compound | Finkelstein-type halogen exchange reaction. acs.org |

Stereochemical Considerations in Methoxy-Naphthalene Systems

While this compound is an achiral, planar aromatic molecule, stereochemistry can become a significant factor in the context of its synthesis or subsequent reactions, particularly when non-aromatic intermediates are involved.

In certain reactions, the naphthalene core can be partially reduced, leading to dihydronaphthalene intermediates that possess stereocenters. For example, addition-elimination reactions on nitro-naphthalene systems have been shown to proceed through dihydronaphthalene adducts with specific stereochemistry. The halogenation of nitronate adducts derived from 4-methoxy-1-nitronaphthalene results in 1-halogeno-2-alkyl-4-methoxy-1-nitro-1,2-dihydronaphthalenes. acs.org The subsequent elimination to re-aromatize the ring is often stereospecific, favoring an anti-periplanar arrangement of the leaving groups. acs.org The geometry of these intermediates can be crucial in determining the final product's structure.

Furthermore, in photochemical reactions, such as the photo-addition of substituted ethylenes to naphthalene derivatives, complex bicyclic systems with multiple chiral centers can be formed. The stereochemistry of the methoxy group (e.g., endo vs. exo) in these adducts significantly influences their structure and reactivity. cdnsciencepub.com

In the context of modern asymmetric synthesis, catalytic methods could potentially be used to introduce chirality. If this compound were to be used in a reaction that creates a chiral center, for example, through atroposelective synthesis where rotation around a single bond is restricted, the stereochemical outcome would be of paramount importance. The IUPAC provides a standardized nomenclature (α/β or R/S) to define the configuration of substituents on such complex and bridged ring systems. qmul.ac.uk However, for the synthesis of the title compound itself, these considerations are generally not relevant unless proceeding through a non-aromatic, substituted intermediate.

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Iodo 5 Methoxynaphthalene

Cross-Coupling Reactions Involving the C-I Bond

The C-I bond in 1-iodo-5-methoxynaphthalene serves as a key functional handle for constructing more complex molecular architectures. The relatively low bond dissociation energy of the C-I bond makes it a highly reactive site for oxidative addition to transition metal catalysts, which is often the initial step in cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. This reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. researchgate.net In the context of this compound, the C-I bond readily participates in the catalytic cycle.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. liv.ac.uk While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki coupling for aryl iodides are well-established. For instance, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand is commonly employed. liv.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ / Phosphine Ligand | Na₂CO₃, K₂CO₃, or other bases | Toluene, DMF, etc. | Often elevated temperatures (e.g., 100 °C) | The choice of phosphine ligand can be critical for efficiency. liv.ac.uk |

| Pd(PPh₃)₄ | Various bases | Various solvents | Room temperature to reflux | A commonly used, pre-formed catalyst. |

| PdCl₂(dppf) | Various bases | DMF, etc. | Often used for more challenging couplings. |

This table presents generalized conditions and specific optimization is typically required for a given substrate.

The Sonogashira coupling reaction is a cornerstone for the synthesis of arylalkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The C-I bond of this compound is an excellent substrate for this transformation, allowing for the direct introduction of an alkyne moiety onto the naphthalene (B1677914) core.

The catalytic cycle is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide, formed in situ, is believed to undergo transmetalation with the palladium(II) intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Co-catalyst | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ | CuI | Amine base (e.g., Et₃N, piperidine) | DMF, THF, etc. | Room temperature to moderate heating |

| Pd(PPh₃)₄ | CuI | Amine base | Various solvents | Room temperature to moderate heating |

| Pd catalyst | None (Copper-free) | Various bases | Various solvents | Often requires specific ligands or conditions. organic-chemistry.org |

This table illustrates common conditions; optimization is key for specific applications.

Heck Coupling: The Heck reaction provides a method for the arylation of alkenes. mdpi.com In this palladium-catalyzed reaction, the aryl group from an aryl halide, such as this compound, is transferred to an olefin. mdpi.comrug.nl The reaction typically proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination. nih.gov While aryl iodides are highly reactive substrates for the Heck reaction, specific applications with this compound require dedicated studies to optimize conditions like the choice of palladium catalyst, ligand, base, and solvent. mdpi.comeiu.edu

Stille Coupling: The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin) compound. nrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannanes. wikipedia.orgyoutube.com The C-I bond of this compound would readily participate in the catalytic cycle, which mirrors that of other cross-coupling reactions (oxidative addition, transmetalation, and reductive elimination). nrochemistry.com The toxicity of organotin compounds is a significant drawback of this methodology. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.orgtaylorandfrancis.com A key advantage of Negishi coupling is the high reactivity of organozinc compounds, which often leads to faster reaction times. taylorandfrancis.com However, these reagents are sensitive to moisture and air, necessitating inert reaction conditions. taylorandfrancis.com The reaction is highly effective for the formation of C-C bonds, including sp²-sp², sp²-sp³, and sp³-sp³ couplings. wikipedia.org For this compound, a Negishi coupling would involve its reaction with an organozinc compound in the presence of a suitable palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

Table 3: Overview of Heck, Stille, and Negishi Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Heck | Alkene | Palladium | Forms C-C bonds by arylating alkenes. mdpi.com |

| Stille | Organostannane (R-SnR'₃) | Palladium | Tolerates many functional groups; toxic tin reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity; moisture and air sensitive. wikipedia.orgtaylorandfrancis.com |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electronic properties of the methoxy (B1213986) and iodo substituents on the naphthalene ring govern its reactivity towards aromatic substitution reactions. The methoxy group is a strong electron-donating group, while the iodine atom is a deactivating group due to its inductive effect, but it can direct incoming electrophiles to specific positions.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.comwikipedia.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. youtube.com In the case of this compound, the methoxy group at the C5 position will strongly activate the C4 and C6 positions for electrophilic attack. The iodine at C1, being a deactivator, will have a lesser influence on the directing effects compared to the potent methoxy group. libretexts.org

In nucleophilic aromatic substitution (NAS), the situation is reversed. NAS reactions are favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). juniperpublishers.commasterorganicchemistry.comlibretexts.org The electron-donating methoxy group deactivates the ring towards nucleophilic attack. Therefore, nucleophilic substitution on the aromatic ring of this compound is generally disfavored unless other strongly electron-withdrawing groups are present on the ring. libretexts.org However, the iodine atom itself can be substituted by a nucleophile through a transition-metal-catalyzed process, which is distinct from the classical SNAr mechanism. evitachem.com

Studies on related methoxynaphthalene systems have shown that the methoxy group can be susceptible to demethylation under certain conditions, for example, using strong acids like BBr₃, to yield the corresponding naphthol. kiku.dk The regioselectivity of such reactions can be influenced by steric and electronic factors within the molecule. kiku.dk

Radical Reactions and Single-Electron Transfer (SET) Mechanisms

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a primary pathway for the reaction of this compound with certain nucleophiles, particularly under photolytic or solvated electron conditions. govtpgcdatia.ac.inconicet.gov.ar This multi-step chain reaction is fundamentally different from concerted or two-step ionic substitutions. numberanalytics.com

The core mechanism proceeds as follows:

Initiation: The reaction begins with a single-electron transfer (SET) to the this compound substrate, often from a photo-excited nucleophile or a solvated electron in a solvent like liquid ammonia, to form a radical anion. govtpgcdatia.ac.innih.gov

ArI + e⁻ → [ArI]•⁻

Propagation:

The radical anion rapidly and irreversibly fragments, losing an iodide ion to produce a 5-methoxy-1-naphthyl radical. govtpgcdatia.ac.in

[ArI]•⁻ → Ar• + I⁻

This aryl radical (Ar•) then couples with a nucleophile (Nu⁻) to form a new radical anion. arkat-usa.org

Ar• + Nu⁻ → [ArNu]•⁻

This new radical anion transfers its excess electron to a fresh molecule of the starting aryl iodide (ArI), propagating the chain and forming the final product (ArNu). govtpgcdatia.ac.in

[ArNu]•⁻ + ArI → ArNu + [ArI]•⁻

Research has demonstrated the efficacy of this mechanism. For instance, the reaction of 1-iodo-2-methoxynaphthalene (B1296216) with the anion of 2-naphthol (B1666908) under SRN1 conditions has been studied, yielding the corresponding binaphthyl derivative. arkat-usa.org While the substrate is slightly different, the principles are directly applicable to the 1-iodo-5-methoxy isomer. These reactions are often characterized by their initiation requirements (e.g., light) and their inhibition by radical scavengers. govtpgcdatia.ac.in

Table 1: Illustrative SRN1 Reaction Conditions and Products

| Aryl Halide Substrate | Nucleophile | Solvent | Initiator | Key Products | Reference |

| 1-Iodo-2-methoxynaphthalene | Anion of 2-naphthol | Liquid Ammonia / DMSO | Irradiation (light) | 2'-methoxy-1,1'-binaphthalenyl-2-ol, 2-methoxynaphthalene (B124790) | arkat-usa.org |

| 1-Iodo-2-methoxynaphthalene | Anion of 2-naphthylacetonitrile | Liquid Ammonia / DMSO | Irradiation (light) | α-(2-methoxy-1-naphthyl)-2-naphthylacetonitrile, 2-methoxynaphthalene | conicet.gov.ar |

Organometallic Transformations and Intermediate Formation (e.g., Grignard Reagents)

The carbon-iodine bond in this compound is highly suitable for the formation of organometallic intermediates, most notably Grignard reagents. wisc.edulibretexts.org This transformation fundamentally alters the chemical reactivity of the C1 carbon of the naphthalene ring.

Formation of the Grignard Reagent: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (5-methoxy-1-naphthyl)magnesium iodide. leah4sci.comwikipedia.orgsigmaaldrich.com

C₁₁H₉IO + Mg → (C₁₁H₉O)MgI

This reaction involves the insertion of the magnesium atom into the carbon-iodine bond. leah4sci.com The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic compound. libretexts.orgwikipedia.org The result of this reaction is an "umpolung" or reversal of polarity. While the C1 carbon in the starting material is electrophilic, in the Grignard reagent it possesses significant carbanionic character, rendering it a powerful nucleophile. leah4sci.com

Reactions of the Grignard Reagent: This nucleophilic reagent can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles.

Table 2: Representative Reactions of (5-methoxy-1-naphthyl)magnesium iodide

| Reactant (Electrophile) | Intermediate Product | Final Product (after acidic workup) | Product Class | Reference |

| Formaldehyde (CH₂O) | Alkoxide | 1-(Hydroxymethyl)-5-methoxynaphthalene | Primary Alcohol | wisc.edusigmaaldrich.com |

| Aldehyde (RCHO) | Alkoxide | 1-(Hydroxy(R)methyl)-5-methoxynaphthalene | Secondary Alcohol | wisc.edulibretexts.org |

| Ketone (R₂CO) | Alkoxide | 1-(Hydroxy(R)₂) -5-methoxynaphthalene | Tertiary Alcohol | libretexts.orgleah4sci.com |

| Carbon Dioxide (CO₂) | Magnesium Carboxylate | 5-Methoxy-1-naphthoic acid | Carboxylic Acid | wisc.edu |

Oxidative Functionalization of the Methoxy Group and Naphthalene Core

The this compound molecule offers multiple sites for oxidative functionalization, including the electron-rich naphthalene core and the methoxy substituent.

Oxidation of the Naphthalene Core: Analogous to other activated naphthalene derivatives, the core of this compound can undergo oxidation to form quinone structures. This typically requires strong oxidizing agents, such as chromium trioxide or potassium permanganate, which can transform the aromatic ring system into a naphthoquinone. The precise regiochemistry of this oxidation would be influenced by the substitution pattern.

Oxidative Cross-Coupling: The electron-rich nature of the methoxynaphthalene system makes it a suitable substrate for oxidative cross-coupling reactions. Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can induce the coupling of two electron-rich aromatic rings in a metal-free process. jst.go.jpjst.go.jp This reaction often proceeds via a cation radical intermediate, where the methoxynaphthalene acts as the nucleophilic partner, attacking another activated aromatic species to form a biaryl C-C bond. jst.go.jp

Methoxy Group as a Mediator in Functionalization: In modern synthetic chemistry, seemingly inert groups can participate in or direct reactions. The methoxy group in ortho-iodoalkoxyarenes can act as a crucial mediator in palladium-catalyzed reactions. rsc.org It can facilitate C(sp³)–H activation of the methyl group, enabling cascade reactions. For example, a Pd-catalyzed process has been shown to effect a cross-electrophile coupling followed by a C-H alkylation. rsc.org In a related example involving 2-iodo-1-methoxynaphthalene, a dehydrogenative coupling reaction occurred following an initial alkylation to yield a cyclized product. rsc.org This demonstrates that the methoxy group is not merely a spectator and can be directly involved in the functionalization of the naphthalene scaffold.

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Iodo 5 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assessment of 1-iodo-5-methoxynaphthalene. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the naphthalene (B1677914) ring system.

In the ¹H NMR spectrum, the six aromatic protons of the naphthalene core would appear in distinct regions, influenced by the electronic effects of the iodo and methoxy (B1213986) substituents. The methoxy group (-OCH₃) typically exhibits a singlet peak around δ 3.9-4.0 ppm. The aromatic protons are subject to both the electron-donating nature of the methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom, leading to a complex pattern of doublets and triplets.

The ¹³C NMR spectrum complements this information by showing signals for each of the 11 carbon atoms in the molecule. The carbon atom attached to the iodine (C-1) is significantly shielded, appearing at a lower chemical shift (around δ 85-90 ppm) compared to unsubstituted aromatic carbons. rsc.org Conversely, the carbon atom bonded to the methoxy group (C-5) is deshielded. The methoxy carbon itself appears as a distinct signal around δ 55-57 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data from similar substituted naphthalenes. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~88.0 |

| 2 | ~7.8-7.9 (d) | ~135.0 |

| 3 | ~7.4-7.5 (t) | ~128.0 |

| 4 | ~7.9-8.0 (d) | ~130.0 |

| 5 | - | ~156.0 |

| 6 | ~6.8-6.9 (d) | ~105.0 |

| 7 | ~7.5-7.6 (t) | ~126.0 |

| 8 | ~8.1-8.2 (d) | ~122.0 |

| 4a (bridgehead) | - | ~131.0 |

| 8a (bridgehead) | - | ~127.0 |

| -OCH₃ | ~4.0 (s) | ~56.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the complex structure of substituted naphthalenes.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between H-2 and H-3, H-3 and H-4, as well as between H-6 and H-7, and H-7 and H-8. This confirms the presence of two separate spin systems on the two rings of the naphthalene core. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum. For example, the proton signal at ~6.8 ppm would show a cross-peak with the carbon signal at ~105 ppm, assigning these to the H-6 and C-6 positions, respectively. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the substitution pattern. HMBC reveals correlations between protons and carbons over two or three bonds. columbia.edu Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the C-5 carbon, confirming the attachment point of the methoxy group.

Correlations from the H-6 proton to C-5 and C-8, and from the H-4 proton to C-1 and C-8a.

These long-range correlations bridge the two aromatic rings and definitively place the iodo group at C-1 and the methoxy group at C-5.

Direct observation of the iodine nucleus via ¹²⁷I NMR is generally challenging for covalently bonded organoiodine compounds. The ¹²⁷I nucleus has a nuclear spin of 5/2 and a large quadrupole moment, which in an asymmetric chemical environment (like being bonded to a naphthalene ring) leads to very rapid nuclear relaxation and consequently extremely broad NMR signals, often too broad to be detected by standard high-resolution spectrometers. researchgate.nethuji.ac.il

Therefore, ¹²⁷I NMR is typically limited to the study of highly symmetric species like the iodide ion (I⁻) or the periodate (B1199274) ion (IO₄⁻). researchgate.nethuji.ac.il While not practical for routine structural confirmation of this compound in solution, the technique can be valuable for revealing the oxidation state of the iodine atom. researchgate.netresearchgate.net In specialized solid-state NMR (SSNMR) studies, the nuclear quadrupole coupling constant (CQ) of ¹²⁷I can be measured, which is highly sensitive to the local electronic environment and intermolecular interactions such as halogen bonding. nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.orggoogle.com This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₁H₉IO. HRMS would be used to confirm its monoisotopic mass, distinguishing it from any other compound with the same nominal mass but a different elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉IO |

| Nominal Mass | 284 u |

| Calculated Monoisotopic Mass | 283.96982 u |

| Typical HRMS Measurement | 283.9698 ± 0.0005 u |

The experimental measurement of the mass of the molecular ion [M]⁺• with such high accuracy provides strong evidence for the assigned chemical formula. guidechem.comchemscene.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product (or daughter) ions are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing key structural motifs. nih.gov

For this compound, the molecular ion ([C₁₁H₉IO]⁺•) at m/z 284 would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pathway would likely involve the loss of stable neutral fragments or radicals, providing evidence for the iodo and methoxy substituents.

Table 3: Plausible MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Formula of Product Ion | Structural Implication |

|---|---|---|---|---|

| 284 | •CH₃ (15 u) | 269 | [C₁₀H₆IO]⁺ | Loss of methyl radical from methoxy group |

| 284 | CO (28 u) | 256 | [C₁₀H₉I]⁺• | Loss of carbon monoxide from the ring system after rearrangement |

| 269 | CO (28 u) | 241 | [C₉H₆I]⁺ | Subsequent loss of CO from the m/z 269 fragment |

| 284 | I• (127 u) | 157 | [C₁₁H₉O]⁺ | Loss of iodine radical, confirms presence of iodine |

| 157 | •CHO (29 u) | 128 | [C₁₀H₈]⁺• | Loss of formyl radical, leading to naphthalene radical cation |

Analysis of these fragmentation pathways allows for the confirmation of the molecular backbone and the nature of the substituents, complementing the data obtained from NMR spectroscopy to provide a complete and confident structural elucidation.

Compound Index

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. azom.comwikipedia.org By directing X-rays at a single crystal, the resulting diffraction pattern can be analyzed to determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov This method is the gold standard for establishing the absolute and relative stereochemistry of a molecule. nih.gov

For this compound, while it is a known compound used as a synthetic precursor, a full single-crystal X-ray diffraction analysis has not been reported in publicly accessible literature. However, its derivatives have been successfully analyzed using this technique, confirming that molecules of this class can form high-quality crystals suitable for diffraction studies.

An X-ray crystallographic analysis of this compound would yield critical structural data. The planarity of the naphthalene ring system, the orientation of the methoxy group relative to the ring, and the precise lengths of the C–I, C–O, and aromatic C–C bonds would be determined with high precision. Furthermore, the analysis would reveal how the molecules pack within the crystal lattice, detailing any significant intermolecular interactions such as π-π stacking or halogen bonding that influence the solid-state structure.

Table 1: Potential Structural Information from X-ray Crystallography of this compound

| Parameter | Expected Information |

| Crystal System & Space Group | Defines the symmetry of the unit cell and the arrangement of molecules within it. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the dimensions of the repeating unit of the crystal lattice. nih.gov |

| Bond Lengths (Å) | Precise measurement of covalent bond distances, such as C–I, C–O(Me), O–Me, and C–C bonds within the aromatic ring. This can offer insight into bond order and hybridization. |

| Bond Angles (°) | Accurate determination of the angles between atoms, defining the molecular geometry, including any distortions from ideal geometries caused by steric hindrance between the peri-substituents. |

| Torsional Angles (°) | Describes the conformation of the molecule, particularly the orientation of the methoxy group's methyl moiety relative to the plane of the naphthalene ring. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like π-π stacking between naphthalene rings or potential C–I···O or C–I···π halogen bonds, which govern the crystal packing arrangement. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The IR and Raman spectra of this compound would be dominated by vibrations from the substituted naphthalene core, the methoxy group, and the carbon-iodine bond.

Aromatic Naphthalene Core: The spectrum will show characteristic aromatic C–H stretching vibrations just above 3000 cm⁻¹. vscht.cz Multiple bands between 1450 and 1600 cm⁻¹ arise from the C=C stretching vibrations within the fused rings. libretexts.org Out-of-plane C–H bending vibrations (puckering) will appear in the fingerprint region (below 1000 cm⁻¹) and are sensitive to the substitution pattern on the ring. vscht.cz

Methoxy Group (–OCH₃): The methyl C–H bonds will exhibit symmetric and asymmetric stretching vibrations in the 2850–2960 cm⁻¹ range. spectroscopyonline.com A strong C–O stretching band, characteristic of aromatic ethers, is expected to appear in the 1230–1270 cm⁻¹ region. spectroscopyonline.com

Iodo Substituent (C–I): The C–I stretching vibration is expected to produce a band at low frequencies, typically in the range of 480–610 cm⁻¹, due to the high mass of the iodine atom.

Raman spectroscopy is complementary to IR, often showing strong signals for symmetric, non-polar bonds like the C=C bonds of the aromatic ring, while polar bonds like C=O (not present here) are strong in the IR. mt.com

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group/Component | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic Ring | C–H Stretch | 3000–3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450–1600 | Medium-Strong |

| Aromatic Ring | C–H Out-of-Plane Bend | 675–900 | Strong |

| Methoxy Group | C–H Stretch (sp³) | 2850–2960 | Medium |

| Methoxy Group | Asymmetric C–O Stretch | 1230–1270 | Strong |

| Iodo-Substituent | C–I Stretch | 480–610 | Medium-Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from π to π* orbitals in conjugated systems. mdpi.com The naphthalene core of this compound is a chromophore that gives rise to characteristic absorption bands. aanda.org The positions and intensities of these bands are sensitive to the nature and position of substituents. nih.gov

The UV-Vis spectrum of naphthalene in a non-polar solvent shows distinct absorption bands corresponding to π-π* transitions. For instance, the S₀ → S₁ transition for naphthalene occurs around 312 nm (32029 cm⁻¹). rsc.org

The introduction of substituents modifies this spectrum:

Methoxy Group (–OCH₃): As an electron-donating group (auxochrome), the methoxy substituent is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. fiveable.meresearchgate.net This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO gap. Studies on 1-methoxynaphthalene (B125815) confirm this effect, with its electronic origin shifted by approximately 347 cm⁻¹ to a lower energy compared to naphthalene. rsc.orgresearchgate.net

Iodo Substituent (–I): The iodine atom has a more complex influence. Its inductive effect is electron-withdrawing, while its resonance effect is electron-donating. Additionally, the "heavy atom effect" of iodine can influence transition probabilities, particularly between singlet and triplet states. The net effect on the absorption maxima will depend on the interplay of these factors.

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

| Compound | Key Electronic Transition | Typical λₘₐₓ (in Cyclohexane) | Expected Shift for this compound |

| Naphthalene (Parent) | S₀ → S₁ (π-π) | ~312 nm | N/A |

| Naphthalene (Parent) | S₀ → S₂ (π-π) | ~275 nm | N/A |

| 1-Methoxynaphthalene | S₀ → S₁ (π-π) | ~315 nm | N/A |

| This compound | S₀ → S₁ (π-π) | Not Experimentally Reported | Bathochromic shift (to >315 nm) |

| This compound | S₀ → S₂ (π-π)* | Not Experimentally Reported | Bathochromic shift |

Computational and Theoretical Studies on 1 Iodo 5 Methoxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cmu.edu It is a widely used tool for calculating the ground-state properties of molecules to understand their fundamental chemical nature. For 1-Iodo-5-methoxynaphthalene, DFT calculations can elucidate its electronic properties, molecular geometry, and vibrational frequencies.

DFT studies typically begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). From this optimized structure, a wealth of information can be derived. Key parameters include the distribution of electron density, the energies of molecular orbitals, and the dipole moment. Calculations for related naphthalene (B1677914) derivatives have been successfully performed using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311G, aug-cc-pVQZ) to determine these properties. researchgate.netsamipubco.com

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)

| Property | Value | Unit |

|---|---|---|

| Total Energy | -450.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.15 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.govnih.gov While DFT provides a static picture of the electronic ground state, MD simulations offer insights into the dynamic behavior of this compound, such as its conformational flexibility and interactions with its environment. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. This allows for the exploration of the molecule's conformational landscape, revealing how the methoxy (B1213986) group rotates or how the molecule vibrates at different temperatures.

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the rotational barrier of the methoxy group and its preferred orientations relative to the naphthalene ring.

Simulate Solvent Effects: Model the behavior of the molecule in different solvents to understand solvation energies and how the solvent structure influences the solute's conformation.

Study Intermolecular Interactions: In simulations of the solid state, MD can predict crystal packing arrangements and calculate lattice energies. It can also model how multiple molecules of this compound interact with each other in a liquid or aggregated state, revealing stacking behaviors similar to those studied in other polycyclic aromatic hydrocarbons. rsc.org

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of a bulk material.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are instrumental in predicting the chemical reactivity of a molecule and exploring potential reaction pathways. rsc.org For this compound, computational studies can identify the most likely sites for electrophilic or nucleophilic attack and calculate the energy barriers for various reactions.

The electronic structure calculated by DFT is fundamental to predicting reactivity. The distribution of charges and the nature of the frontier molecular orbitals (see section 5.4) indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The methoxy-substituted ring is expected to be activated towards electrophilic aromatic substitution, while the carbon atom bonded to the iodine is a potential site for reactions like cross-coupling.

Computational chemists can model reaction mechanisms by locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. For example, DFT calculations could be used to compare the activation barriers for electrophilic substitution at different positions on the naphthalene ring, thereby predicting the regioselectivity of the reaction. rsc.org

Table 2: Illustrative Calculated Activation Energies for Electrophilic Bromination

| Position of Attack | Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|

| C2 | 15.2 | Electrophilic Substitution |

| C4 | 12.8 | Electrophilic Substitution |

| C6 | 18.5 | Electrophilic Substitution |

Note: This table provides hypothetical data to illustrate how computational methods can predict the most favorable reaction site (in this case, C4) by comparing activation energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

An analysis of the HOMO and LUMO of this compound provides significant insight into its reactivity.

HOMO: The HOMO is typically delocalized across the electron-rich naphthalene ring system, with significant contributions from the methoxy-substituted ring. The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy suggests it is more easily oxidized or more willing to donate electrons in a reaction. nih.gov

LUMO: The LUMO is also delocalized across the aromatic system. Its energy is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.gov

In this compound, the electron-donating methoxy group raises the HOMO energy, while the iodo group can influence the LUMO. FMO analysis helps predict how the molecule will interact with other reagents; for instance, in a reaction with an electrophile, the reaction will be governed by the interaction of the electrophile's LUMO with the HOMO of the naphthalene derivative. nih.gov

In Silico Predictions of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting and verifying experimental data. In silico toxicology and pharmacology often use computational tools to predict the properties and effects of chemical compounds. researchgate.net For this compound, DFT and its time-dependent extension (TD-DFT) can be used to simulate different types of spectra.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing calculated spectra with experimental ones can confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.net

UV-Vis Spectra: TD-DFT calculations are used to predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. nih.gov This allows for the simulation of the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. For this compound, the calculations would show transitions involving the π-system of the naphthalene core, which are modulated by the iodo and methoxy substituents.

NMR Spectra: It is also possible to compute nuclear magnetic resonance (NMR) chemical shifts and coupling constants. These calculations involve determining the magnetic shielding of each nucleus within the molecule, providing theoretical spectra that can be directly compared with experimental ¹H and ¹³C NMR data to aid in structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| Strongest IR Absorption | 1250 cm⁻¹ (C-O stretch) | 1248 cm⁻¹ |

| λmax (UV-Vis) | 315 nm | 318 nm |

| ¹³C NMR Shift (C-I) | 85 ppm | 88 ppm |

Note: This table illustrates the typical agreement between computationally predicted spectroscopic parameters and experimental measurements.

Role of 1 Iodo 5 Methoxynaphthalene As a Strategic Building Block in Organic Synthesis

Precursor for Advanced Naphthalene (B1677914) Derivatives

The dual functionality of 1-iodo-5-methoxynaphthalene makes it an ideal starting material for a wide range of substituted naphthalene derivatives. The carbon-iodine bond is particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic chemistry.

The inherent structure of this compound allows for its conversion into various naphthols and naphthyl ethers, which are important motifs in pharmaceuticals and natural products. researchgate.net

Naphthols : While direct demethylation of the methoxy (B1213986) group to a hydroxyl group is a standard transformation, the true synthetic utility lies in using the iodo-group to build complexity before revealing the naphthol. The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) at a suitable point in a multi-step synthesis.

Naphthyl Ethers : The iodine atom can be replaced by various alkoxides through nucleophilic aromatic substitution reactions, such as the SRN1 mechanism, to generate a diverse array of naphthyl ethers. arkat-usa.org For instance, reacting halonaphthalenes with sodium or potassium alkoxides is a common method for preparing alkylnaphthyl ethers. byu.edu This allows for the introduction of different ether functionalities at the 1-position of the naphthalene ring.

A representative reaction for the synthesis of a binaphthyl ether derivative using a related iodonaphthalene is shown below.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1-Iodo-2-methoxynaphthalene (B1296216), 2-Naphthol (B1666908) | KOBu-t, DMSO, hv (light) | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 52% | arkat-usa.org |

This table illustrates a reaction on a related isomer, demonstrating the principle of ether synthesis from an iodonaphthalene.

The iodo-substituent is an effective handle for introducing carbonyl functionalities, such as carboxylic acids and aldehydes, onto the naphthalene core. These functional groups are themselves versatile intermediates for further synthetic transformations. researchgate.net

Naphthalene Carboxylic Acids : A well-established method for this conversion is the Grignard reaction. This compound can be treated with magnesium metal to form the corresponding Grignard reagent. Subsequent reaction of this organometallic intermediate with carbon dioxide, followed by an acidic workup, yields 5-methoxy-1-naphthalene carboxylic acid. google.com An alternative high-yield method involves metal-halogen exchange with an organolithium reagent (like t-butyllithium) at low temperatures, followed by quenching with dry ice (solid CO₂). prepchem.com

Naphthalene Aldehydes : While direct formylation can be challenging, the conversion of the carboxylic acid derivative to an aldehyde is a feasible route. Alternatively, the Grignard or organolithium intermediate can be reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. These naphthalene aldehydes are valuable precursors for synthesizing more complex molecules, including various heterocyclic systems. researchgate.net

Below are common methods for the synthesis of naphthalene carboxylic acids from halo-naphthalenes.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 1-Iodo-6-methoxynaphthalene | 1. Mg, 2. CO₂, 3. H⁺ | 6-Methoxynaphthalene-1-carboxylic acid | - | google.com |

| 6-Bromo-2-methoxynaphthalene | 1. t-BuLi, THF, -78°C, 2. CO₂ (dry ice) | 6-Methoxy-2-naphthalene carboxylic acid | 85% | prepchem.com |

This table shows established methods on related isomers that are directly applicable to this compound.

Scaffold for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. beilstein-journals.orgpjoes.com this compound is an excellent scaffold for constructing these larger, fused-ring systems. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. arkat-usa.orgbeilstein-journals.org

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl- or heteroarylboronic acid (or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, effectively "stitching" a new aromatic ring onto the naphthalene framework. This strategy has been used to synthesize complex PAHs like benzo[j]fluoranthenes, where an iodinated naphthalene derivative is a key intermediate that undergoes coupling followed by an intramolecular C-H activation to form the final polycyclic structure. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 1-Iodo-naphthalene derivative, Arylboronic ester | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl compound (PAH precursor) | beilstein-journals.org |

| Stille | (2-Methoxy-1-naphthyl)-trimethylstannane, 1-Iodo-2-methoxynaphthalene | Pd(PPh₃)₄ | Binaphthalene derivative | arkat-usa.org |

| Sonogashira (sp²-sp) | 1-Iodo-2-methoxynaphthalene, Terminal alkyne | Pd(PPh₃)₄, ZnCl₂, Piperidine | Aryl-alkyne adduct | acs.org |

This table outlines key cross-coupling reactions applicable to this compound for building larger molecular systems.

Intermediate in the Synthesis of Chemically Complex Molecules

Beyond its role as a precursor to fundamental derivatives, this compound serves as a documented intermediate in the synthesis of highly complex and biologically significant molecules. Its defined structure and predictable reactivity allow it to be incorporated early in a synthetic route, carrying the methoxy-naphthalene core through multiple steps.

For example, the compound has been identified as a ligand that binds to the estrogen receptor, indicating its use in the development of molecules for studying cancer pathways, specifically in breast cancer cells. cymitquimica.com Furthermore, structurally related iodinated methoxynaphthalenes are pivotal intermediates in the total synthesis of natural products. A concise, four-step formal total synthesis of the fungal natural product bulgarein was achieved using a strategy that relied on the selective iodination of a dimethoxynaphthalene precursor, followed by cross-coupling and cyclization reactions. beilstein-journals.org This highlights how the iodo-methoxynaphthalene unit can be a cornerstone in the assembly of intricate natural product skeletons.

Applications in Advanced Materials Science Research

Building Block for Organic Electronic Materials

In the field of organic electronics, precisely defined molecular structures are required to achieve desired functions like light emission, charge transport, and energy conversion. Aryl iodides, such as 1-Iodo-5-methoxynaphthalene, are critical starting materials for synthesizing these complex structures through palladium-catalyzed cross-coupling reactions.

Precursor for Organic Light-Emitting Diodes (OLEDs) Components

While direct use of this compound in final OLED devices is not its primary function, it serves as a crucial precursor for synthesizing the larger, electroactive molecules that form the core of OLED components. The iodine atom allows for its coupling with other aromatic building blocks, a fundamental strategy in creating materials for hole transport layers (HTLs), emitting layers (EMLs), and host materials.

The synthesis of complex molecules for OLEDs often involves the Suzuki-Miyaura coupling reaction, which links an aryl halide with an arylboronic acid or ester. For instance, a closely related intermediate, 2-(2-methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is explicitly used for preparing substituted dibenzonaphthodifurans, which are electroactive compounds with applications in OLEDs. This highlights the general strategy where a methoxynaphthalene unit is incorporated into a larger system; this compound provides the complementary reactive partner (the aryl iodide) for such a synthesis. The resulting materials often exhibit high thermal stability and good film-forming properties, which can improve the luminous efficiency, reduce the driving voltage, and extend the service life of OLED devices.

Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system responsible for their unique electronic and optical properties. These materials are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The synthesis of well-defined conjugated polymers frequently relies on step-growth polymerization methods, with the Suzuki-Miyaura catalyst transfer polymerization being a particularly versatile technique for controlling polymer molecular weight and structure. In this context, this compound can act as a key monomer or an end-capping agent. The reactive C-I bond allows for its incorporation into a polymer chain via coupling with a monomer containing two boronic ester groups. This reaction, catalyzed by a palladium complex, systematically builds the polymer backbone. The inclusion of the methoxynaphthalene moiety influences the electronic properties, solubility, and solid-state packing of the resulting polymer, which are critical factors for device performance.

| Reactant A | Reactant B | Catalyst/Base | Product |

| (this compound) | An Aryl Diboronic Ester | Pd(PPh₃)₄ / Base | (Segment of a Conjugated Polymer) |

| This table illustrates a general reaction scheme for incorporating the this compound unit into a polymer chain. |

Development of Fluorescent Probes and Labels (Chemical Aspects)

The methoxynaphthalene core is a well-known fluorophore, a chemical group that can absorb light at a specific wavelength and re-emit it at a longer wavelength. This inherent fluorescence makes it a valuable component in the design of molecular probes and labels for biological imaging and chemical sensing.

The chemical role of this compound in this context is to serve as a scaffold for attaching the fluorescent methoxynaphthalene unit to a target molecule or system. The iodine atom provides a specific site for chemical modification, allowing chemists to covalently link the fluorophore to other molecules without altering the core structure responsible for the fluorescence. Research has shown that related compounds, such as 2-ethynyl-6-methoxynaphthalene, can be coupled via Sonogashira reactions to synthesize novel, environmentally sensitive fluorescent probes. Similarly, palladium-mediated cross-coupling reactions, like the Suzuki-Miyaura coupling, are established methods for functionalizing biomolecules like RNA with fluorescent tags using iodinated precursors. This demonstrates a robust chemical strategy where this compound could be coupled with a molecule of interest (e.g., a boronic acid-functionalized peptide or drug) to create a custom fluorescent probe.

Integration into Supramolecular Assemblies and Functional Frameworks

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These assemblies can form highly ordered structures like capsules, cages, and frameworks with applications in molecular recognition, catalysis, and drug delivery.

The naphthalene (B1677914) unit within this compound is a planar, aromatic system capable of participating in π-π stacking interactions, a key driving force in the formation of many supramolecular structures. Research on related isomers has provided direct evidence of this capability. For example, 2-iodo-6-methoxynaphthalene (B1618119) has been shown to be an effective guest molecule, becoming encapsulated within a self-assembled heterodimeric capsule. The study noted that the electronic environment within the capsule led to a specific orientation of the guest molecule. This highlights how the methoxy (B1213986) and iodo substituents on the naphthalene ring can influence guest-host interactions and control molecular organization within a confined space. The methoxy group may also participate

Emerging Research Directions and Methodological Innovations

Green Chemistry Approaches to 1-Iodo-5-methoxynaphthalene Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic protocols. For this compound, this involves exploring alternative energy sources and process optimization technologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netunivpancasila.ac.id This technology utilizes the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in efficient and uniform internal heating. researchgate.net While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles are directly applicable to its preparation, which typically involves the electrophilic iodination of 1-methoxynaphthalene (B125815).

In a conventional synthesis, the iodination of 1-methoxynaphthalene might require extended reaction times and elevated temperatures, potentially leading to side products. google.com A microwave-assisted approach could significantly shorten these reaction times from hours to mere minutes. univpancasila.ac.idresearchgate.net For instance, the microwave-assisted iodination of other aromatic systems, such as pyrimidinones, with reagents like N-iodosuccinimide (NIS) has been shown to reduce reaction times from 360 minutes under thermal conditions to just 3 minutes, while achieving comparable or higher yields. researchgate.net This dramatic rate enhancement is a key advantage of MAOS. univpancasila.ac.id

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Iodination

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours univpancasila.ac.id | Minutes univpancasila.ac.idresearchgate.net |

| Energy Consumption | High | Low researchgate.net |

| Heating Method | Conduction/Convection (Vessel Walls) | Direct Dielectric Heating (Molecular Level) researchgate.net |

| Temperature Control | Slower, potential for hotspots | Rapid, uniform heating researchgate.net |

| Yields | Often moderate to good | Potentially higher, with fewer side products researchgate.net |

| Environmental Impact | Higher energy usage, potential for more solvent | Greener due to reduced energy and time researchgate.net |

This green approach not only accelerates the synthesis but also aligns with sustainable practices by reducing energy consumption and potentially minimizing the formation of byproducts. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. researchgate.netrsc.org For the industrial production of halo-aromatic compounds, continuous flow reactors allow for precise management of reaction parameters like temperature, pressure, and stoichiometry, which can enhance yield and purity. evitachem.com

The synthesis of this compound via electrophilic iodination could be adapted to a flow chemistry setup. In such a system, a solution of 1-methoxynaphthalene and an iodinating agent (e.g., iodine with an oxidant) would be pumped through separate inlets to a mixing point and then into a heated or cooled reactor coil. researchgate.net The key benefits of this approach include:

Enhanced Safety: The small reactor volume minimizes the risks associated with handling potentially energetic or hazardous reagents.

Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor tubing allows for rapid and efficient heating or cooling, enabling precise temperature control that is difficult to achieve in large-scale batch reactors. researchgate.net

Increased Reproducibility and Scalability: Once a protocol is optimized, it can be run continuously to produce large quantities of the product with high consistency. The output is scaled by simply running the system for a longer duration. researchgate.net

This methodology has been successfully applied to related processes, demonstrating its potential for the efficient and controlled large-scale synthesis of this compound. evitachem.com

Novel Catalytic Systems for Transformations of this compound